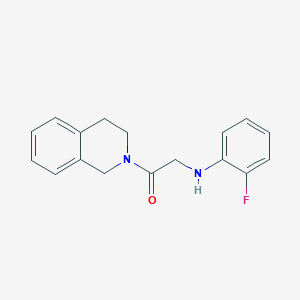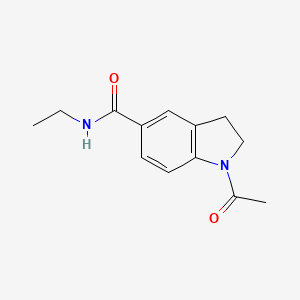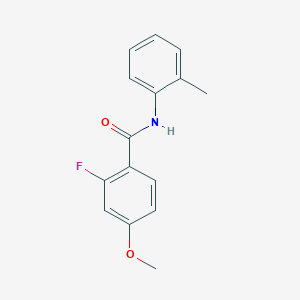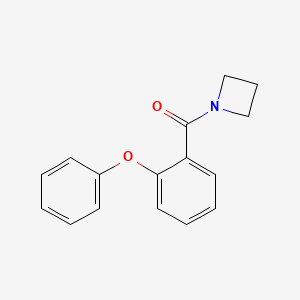
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone is a synthetic compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone involves the inhibition of specific enzymes by binding to their active sites. The compound has been shown to exhibit high selectivity towards certain enzymes, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. These effects make it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone is its high selectivity towards specific enzymes. This makes it a promising candidate for drug development. However, the compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone. One potential direction is the development of more potent and selective inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of the compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone involves the reaction between 2-fluoroaniline and 1-bromo-3,4-dihydroisoquinoline in the presence of a palladium catalyst. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-7-3-4-8-16(15)19-11-17(21)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYUDWCSAHFFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)



![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)